molecular formula C25H29N5O4S B2552187 N-(3,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1116007-34-1

N-(3,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2552187
CAS No.: 1116007-34-1
M. Wt: 495.6
InChI Key: ABDIUWJSUZDPBS-UHFFFAOYSA-N
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Description

This compound features a pyrazine core substituted with a piperazine ring bearing a 2-methoxyphenyl group at the 3-position. A sulfanylacetamide linker bridges the pyrazine to a 3,5-dimethoxyphenyl group. The sulfanyl group may enhance metabolic stability compared to sulfonyl or oxygen-based linkers.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4S/c1-32-19-14-18(15-20(16-19)33-2)28-23(31)17-35-25-24(26-8-9-27-25)30-12-10-29(11-13-30)21-6-4-5-7-22(21)34-3/h4-9,14-16H,10-13,17H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDIUWJSUZDPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3,5-dimethoxyphenylamine and 2-methoxyphenylpiperazine. These intermediates are then subjected to further reactions, including acylation, sulfonation, and coupling reactions, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity :
    • Compounds containing piperazine structures are often evaluated for their antidepressant properties. Research indicates that modifications to the piperazine ring can enhance the efficacy of these compounds in treating depression-related disorders .
  • Anticancer Potential :
    • The presence of multiple aromatic rings and sulfur groups in the structure suggests potential anticancer activity. Studies on similar compounds have shown promising results against various cancer cell lines, indicating that this compound may exhibit similar properties .
  • Antimicrobial Activity :
    • The compound's structural components allow for potential antibacterial and antifungal applications. Research on related piperazine derivatives has demonstrated significant antimicrobial effects against pathogens such as Staphylococcus aureus and Candida albicans, suggesting that N-(3,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide could exhibit similar efficacy .
Compound NameActivity TypeTarget Pathogen/Cell LineEfficacy
Compound AAntidepressantN/AModerate
Compound BAnticancerSNB-1986.61% Inhibition
Compound CAntibacterialE. coliSignificant
Compound DAntifungalCandida albicansGood

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of structurally similar compounds, one derivative showed an impressive growth inhibition percentage against several cancer cell lines, including OVCAR-8 and NCI-H40. This suggests that this compound may also be effective against similar targets.

Case Study: Antimicrobial Screening

Research involving the synthesis of piperazine derivatives found significant antibacterial activity using the agar well diffusion method. Compounds were tested against known pathogens, with results indicating zones of inhibition comparable to standard antibiotics .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with receptors involved in neurotransmission and cellular proliferation, supporting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key differences between the target compound and analogs from the literature:

Compound Molecular Formula Key Functional Groups Structural Features HRMS [M+H⁺]
Target Compound Not explicitly provided Piperazine, sulfanylacetamide, dimethoxyphenyl Pyrazine-piperazine linkage; dual methoxy substituents
Compound 18 C₂₀H₂₀O₅N₅S Sulfamoyl, acetamide, dimethoxyphenyl Pyrazine-sulfamoyl-phenyl backbone; lacks piperazine 444.13362 (calc)
Molbank Compound C₂₁H₁₈N₆O₂S₂ Oxadiazole, sulfanylacetamide Oxadiazole-thione core; pyrazine-sulfanyl linkage
ECHEMI Piperazineacetamide C₂₁H₃₂N₄O₆ Piperazine, hydroxy-dimethoxyphenyl, isopropyl Piperazine-propanoyl linkage; hydroxy and methoxy substituents

Pharmacological Implications (Inferred from Structural Features)

  • Piperazine Role: The target compound’s piperazine group may enhance binding to serotonin or dopamine receptors, similar to ECHEMI’s derivative.
  • Sulfanyl vs. Sulfamoyl Linkers : Sulfanyl groups (target compound, Molbank) offer greater resistance to oxidative metabolism compared to sulfamoyl groups (Compound 18).
  • Substituent Effects : The 3,5-dimethoxyphenyl group in the target compound could improve lipid solubility and blood-brain barrier penetration relative to ECHEMI’s hydroxy-dimethoxyphenyl derivative.

Biological Activity

N-(3,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound features a unique structure that includes a dimethoxyphenyl group, a piperazine moiety, and a pyrazinyl sulfanyl acetamide segment. The molecular formula is C22H26N4O3SC_{22}H_{26}N_{4}O_{3}S, and its molecular weight is approximately 430.54 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities including:

  • Antidepressant Effects : The presence of the piperazine ring suggests potential serotonin receptor modulation, which is critical in the treatment of depression.
  • Antimicrobial Properties : Preliminary studies have indicated activity against various microbial strains.
  • Cytotoxicity : Investigations into its cytotoxic effects have revealed varying degrees of toxicity against different cell lines.

The mechanisms through which this compound exerts its biological effects include:

  • Serotonin Receptor Modulation : Similar compounds have shown affinity for 5-HT1A and 5-HT2A receptors, implicating potential antidepressant properties .
  • Inhibition of Pathogen Growth : The sulfanyl group may enhance the compound's ability to disrupt microbial cell walls or inhibit essential enzymatic pathways in pathogens .
  • Induction of Apoptosis : Studies on related compounds suggest that they may trigger apoptotic pathways in cancer cells, leading to reduced viability .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantPotential modulation of serotonin receptors
AntimicrobialInhibitory effects on microbial strains
CytotoxicityVaries across different cell lines
MechanismDescriptionReference
Serotonin ModulationInteraction with serotonin receptors
Microbial InhibitionDisruption of microbial growth
Apoptosis InductionTriggering programmed cell death in cancer cells

Case Studies

  • Antidepressant Activity : A study assessing the antidepressant potential of similar compounds indicated significant improvement in behavioral tests in rodent models when treated with compounds containing piperazine derivatives. These findings suggest that this compound may exhibit comparable effects.
  • Antimicrobial Efficacy : In vitro studies demonstrated that compounds with similar structural features showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating that this compound could possess similar properties.

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